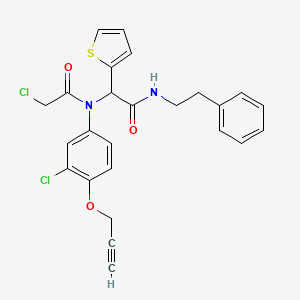
2-(3-chloro-N-(2-chloroacetyl)-4-prop-2-ynoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML162-yne is a potent inhibitor of glutathione peroxidase 4 (GPX4), an enzyme that plays a crucial role in protecting cells from lipid peroxidation and ferroptosis . This compound has been extensively studied for its ability to induce ferroptosis, a form of programmed cell death, in cancer cells that are resistant to conventional therapies .
Preparation Methods
The synthetic route typically includes the following steps :
Formation of the Core Structure: The core structure of ML162-yne is synthesized through a series of reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Introduction of the Alkyne Group: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Chemical Reactions Analysis
ML162-yne undergoes several types of chemical reactions, including :
Oxidation: ML162-yne can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert ML162-yne into reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: ML162-yne can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The alkyne group in ML162-yne can participate in addition reactions, such as hydrogenation, where hydrogen atoms are added across the triple bond.
Scientific Research Applications
ML162-yne has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: ML162-yne is used as a tool compound to study the inhibition of GPX4 and the mechanisms of ferroptosis.
Biology: In biological research, ML162-yne is used to investigate the role of GPX4 in cellular processes and to study the effects of ferroptosis on different cell types.
Medicine: ML162-yne has potential therapeutic applications in the treatment of cancer, particularly in targeting therapy-resistant cancer cells through the induction of ferroptosis.
Industry: In the pharmaceutical industry, ML162-yne is used in the development of new drugs and therapeutic agents targeting GPX4.
Mechanism of Action
ML162-yne exerts its effects by covalently binding to the catalytic selenocysteine residue of GPX4, thereby inhibiting its enzymatic activity . This inhibition leads to the accumulation of lipid peroxides, which triggers ferroptosis in cancer cells. The molecular targets and pathways involved in this process include the lipid peroxidation pathway and the ferroptosis signaling pathway .
Comparison with Similar Compounds
ML162-yne is compared with other similar compounds, such as RSL3 and ML210, which also inhibit GPX4 . While all these compounds target GPX4, ML162-yne is unique in its structure and mechanism of action. Unlike RSL3 and ML210, ML162-yne contains an alkyne group that allows for selective targeting and reduced proteome reactivity . This makes ML162-yne a valuable tool for studying GPX4 inhibition and ferroptosis.
Similar Compounds
RSL3: Another GPX4 inhibitor that induces ferroptosis in cancer cells.
ML210: A GPX4 inhibitor with a different structure and mechanism of action compared to ML162-yne.
Properties
Molecular Formula |
C25H22Cl2N2O3S |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2-(3-chloro-N-(2-chloroacetyl)-4-prop-2-ynoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C25H22Cl2N2O3S/c1-2-14-32-21-11-10-19(16-20(21)27)29(23(30)17-26)24(22-9-6-15-33-22)25(31)28-13-12-18-7-4-3-5-8-18/h1,3-11,15-16,24H,12-14,17H2,(H,28,31) |
InChI Key |
AFUOBFISLHQJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





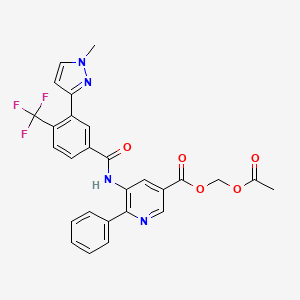
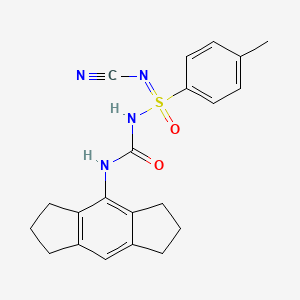
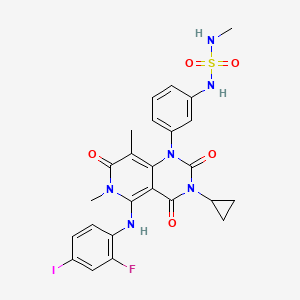
![[(1S,2R,3S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857353.png)
![(2S)-10-[(3-chloro-2-fluoropyridin-4-yl)amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B10857356.png)
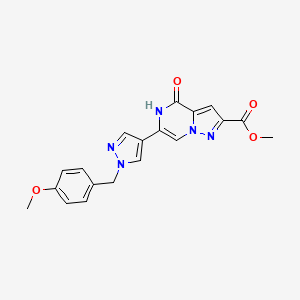
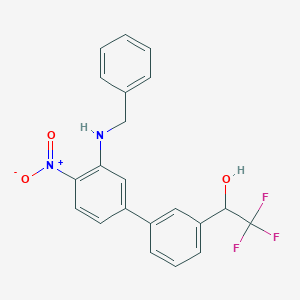
![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)


![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)
